molecular formula C16H10O4S B5460898 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone

2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone

Cat. No. B5460898
M. Wt: 298.3 g/mol
InChI Key: PZWAOYAQMDMFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone, also known as menadione, is a synthetic compound that belongs to the naphthoquinone family. It is a yellow crystalline powder that is soluble in ethanol, chloroform, and ether. Menadione is a synthetic form of vitamin K and is commonly used as a dietary supplement.

Mechanism of Action

Menadione acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is responsible for the carboxylation of glutamic acid residues in proteins. This carboxylation is required for the activation of various coagulation factors and bone proteins. Menadione also acts as an electron acceptor and can generate reactive oxygen species, which can induce oxidative stress and cell death.
Biochemical and physiological effects:
Menadione has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Menadione has also been shown to increase bone mineral density and improve bone strength. In addition, 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

Menadione is a well-established compound and has been extensively studied in vitro and in vivo. It is relatively easy to synthesize and is readily available. However, 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone can be toxic at high concentrations and can induce oxidative stress and cell death. Therefore, caution should be taken when working with 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone in lab experiments.

Future Directions

There are many potential future directions for the study of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone. One area of interest is the development of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone-based therapies for the treatment of cancer and inflammation. Another area of interest is the study of the role of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone in bone metabolism and the development of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone-based therapies for the treatment of osteoporosis. Furthermore, the development of new synthesis methods for 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone and the study of its pharmacokinetics and pharmacodynamics could lead to the development of more effective 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone-based therapies.

Synthesis Methods

Menadione can be synthesized by the reaction of 2-methyl-1,4-naphthoquinone with thioacetic acid in the presence of a catalyst. The reaction yields 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone. The synthesis of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone is a well-established process and has been used for many years.

Scientific Research Applications

Menadione has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anticancer, and anti-inflammatory properties. Menadione has also been studied for its role in blood coagulation and bone metabolism.

properties

IUPAC Name

4-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)naphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4S/c17-12(13-6-3-7-21-13)8-11-14(18)9-4-1-2-5-10(9)15(19)16(11)20/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWAOYAQMDMFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.